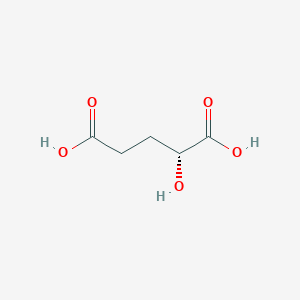

(2R)-2-hydroxypentanedioic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of (2R)-2-hydroxypentanedioic acid and its analogs involves several innovative methods to achieve high enantioselectivity and yield. Notably, a concise enantioselective synthesis approach utilizing d-proline catalyzed sequential α-aminooxylation/Horner–Wadsworth–Emmons olefination of an aldehyde has been developed (Ahuja & Sudalai, 2015). Additionally, the synthesis of related cyclic amino acids using L-glyceraldehyde as the chirality source through sequential aldol-based carbon-carbon bond-forming reactions demonstrates the versatility and efficiency of modern synthetic routes (Battistini et al., 2004).

Molecular Structure Analysis

Although specific studies directly analyzing the molecular structure of (2R)-2-hydroxypentanedioic acid were not found, the general approach to understanding the structure of similar compounds involves advanced spectroscopic techniques like NMR and X-ray crystallography. These methods allow for the detailed examination of the stereochemistry and conformational dynamics of chiral molecules, providing insight into their reactivity and interactions.

Chemical Reactions and Properties

The chemical behavior of (2R)-2-hydroxypentanedioic acid can be inferred from studies on similar hydroxy acids, where enantioselective reactions play a significant role in determining the outcome of synthetic pathways. For example, the stereoselective synthesis of hydroxypipecolic acids from commercial precursors using Pd-catalyzed reactions highlights the influence of stereochemistry on the reactivity of these compounds (Occhiato et al., 2008; Occhiato et al., 2009).

Aplicaciones Científicas De Investigación

Biological Production : Malic acid is produced through various methods including chemical synthesis, enzymatic conversion, and biological fermentation. With concerns over fossil fuel depletion and environmental issues, biological production of malic acid, especially through metabolic engineering of model strains and process optimization, has gained significant attention (Dai et al., 2018).

Solubility Studies : Research on the solubility of (2R)-2-hydroxypentanedioic acid in various solvents like ethanol, butan-1-ol, water, acetone, and methylbenzene at different temperatures provides important insights for its applications in chemical processing and pharmaceutical formulation (Yang & Wang, 2011).

Atmospheric Chemistry : This compound is identified in the study of atmospheric chemistry, especially in the analysis of secondary organic aerosol from laboratory irradiations of natural hydrocarbons and oxides of nitrogen (NOx), contributing to regional aerosol burdens (Jaoui et al., 2005).

Medical Applications : In medical research, (2R)-2-hydroxypentanedioic acid is explored for its potential in enhancing brain delivery of therapeutic agents. For example, studies have shown that certain prodrugs of 2-(Phosphonomethyl)pentanedioic Acid, an inhibitor of glutamate carboxypeptidase-II, improve its brain penetration when administered intranasally, highlighting potential applications in neurological and psychiatric disorders (Nedelcovych et al., 2017).

Chemical Synthesis : The compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals, such as the synthesis of chiral polyhydroxy polyamides (Orgueira et al., 2001), and in the development of renin inhibitors (Thaisrivongs et al., 1987).

Pharmaceutical Analysis : It is also used in the analysis of pharmaceuticals and biological samples, as seen in the study of advanced oxidation chemistry of paracetamol and the identification of breakdown products (Vogna et al., 2002).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as lipoic acid, have been found to interact with various cellular components, including enzymes and proteins

Mode of Action

The exact mode of action of ®-2-Hydroxypentanedioic acid is currently unknown due to the lack of specific studies on this compound. For instance, lipoic acid has been found to enhance cellular glucose uptake, trigger antioxidant defense, and modulate the activity of various cell-signaling molecules and transcription factors .

Biochemical Pathways

It’s plausible that this compound could influence various metabolic processes, given the broad range of effects observed for similar compounds

Result of Action

Related compounds such as lipoic acid have been found to have various effects, including reducing oxidative stress, improving mitochondrial function, and modulating cell-signaling molecules . These effects suggest that ®-2-Hydroxypentanedioic acid could potentially influence a range of cellular processes.

Action Environment

The action, efficacy, and stability of ®-2-Hydroxypentanedioic acid could potentially be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the activity of many compounds . Additionally, factors such as temperature, presence of other compounds, and specific conditions within the body or a biological system could also influence the action of ®-2-Hydroxypentanedioic acid.

Propiedades

IUPAC Name |

(2R)-2-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXBTNAVRSUOJR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897218 | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

13095-47-1 | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyglutaric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYGLUTARIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9UK2G8Y79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | D-2-Hydroxyglutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate](/img/structure/B77546.png)

![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)